molecular formula C20H23ClN6O2S B2360807 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine CAS No. 1049384-85-1

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B2360807
CAS No.: 1049384-85-1
M. Wt: 446.95
InChI Key: WIZINOHXVZZSNJ-UHFFFAOYSA-N
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a potent and selective small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a Class A G-protein coupled receptor predominantly expressed on a subset of CD4+ T cells, particularly regulatory T cells (Tregs) that infiltrate the tumor microenvironment . Research indicates that CCR8 signaling, via its primary ligand CCL1, plays a critical role in the recruitment and suppressive activity of these intratumoral Tregs, which can dampen anti-tumor immune responses. By selectively inhibiting the CCR8-CCL1 axis, this compound serves as a valuable pharmacological tool for investigating Treg biology and the mechanisms of immune suppression within tumors. Its primary research application lies in the field of immuno-oncology, where it is used in in vitro and in vivo studies to disrupt Treg function, thereby potentially enhancing the efficacy of other immunotherapeutic approaches , such as immune checkpoint inhibitors. The selective targeting of CCR8 offers a promising strategy to deplete or inhibit tumor-resident Tregs while potentially sparing peripheral Tregs, which are essential for maintaining immune homeostasis. This compound enables researchers to dissect the specific contributions of CCR8 to immune regulation and to evaluate its potential as a therapeutic target for next-generation cancer treatments.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-(3,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2S/c1-15-3-8-19(13-16(15)2)30(28,29)26-11-9-25(10-12-26)14-20-22-23-24-27(20)18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZINOHXVZZSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a complex organic molecule with potential biological activities that have garnered interest in pharmacological research. The structure includes a tetrazole ring, piperazine moiety, and sulfonyl group, which may contribute to its bioactivity. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C12H17ClN6O2S
  • Molecular Weight : 351.66 g/mol

Structural Features

The compound consists of:

  • A tetrazole ring that is known for its ability to mimic biological molecules.
  • A piperazine ring , which is often found in pharmacologically active compounds.
  • A sulfonyl group , enhancing solubility and potentially influencing receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The tetrazole moiety may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Enzyme Inhibition : The sulfonyl group may enhance binding affinity to specific enzymes, leading to inhibition of their activity.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial and anticancer activities through apoptosis induction and cell cycle arrest.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antitumor Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells .
  • Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective properties, particularly in models of neurodegenerative diseases .

Study 1: Anticancer Activity

A study investigated the effects of a related tetrazole derivative on cancer cell lines. The results indicated that the compound induced apoptosis in HT-29 cells with an IC50 value of 10 µM. Mechanistic studies revealed that the compound activated caspase pathways leading to programmed cell death .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related piperazine derivatives. The results showed that these compounds were effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffect/OutcomeReference
AntitumorHT-29 (Colon Cancer)IC50 = 10 µM; Induces apoptosis
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
NeuroprotectionNeurodegenerative ModelProtects neurons from oxidative stress

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit notable antimicrobial properties. A study evaluated various derivatives for their effectiveness against bacterial strains using serial dilution methods. The results showed that certain derivatives exhibited significant activity compared to standard antibiotics, suggesting their potential as lead compounds in drug development .

Case Study: Antimicrobial Evaluation

  • Method : Serial dilution method
  • Findings : Compounds demonstrated good antibacterial and antifungal activities.

Cytotoxicity and Cancer Research

The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies using the MTT assay revealed that certain analogues of the compound could induce apoptosis in cancer cells, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) models .

Table 2: Cytotoxicity Results

Compound IDCancer Cell LineIC50 (μM)
10ecBT-4740.99
10ecMCF-7Not specified
10ecNCI-H460Not specified

Pharmacological Potential

The pharmacological profile of this compound indicates its potential use in treating various conditions, particularly infections and cancers. Its unique structure allows for modifications that could enhance its bioavailability and reduce toxicity.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic rings or sulfonyl groups:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine - 4-Methoxyphenyl (tetrazole)
- Methylsulfonyl (piperazine)
C₁₅H₂₁N₅O₃S 367.43 Enhanced solubility due to methoxy group; potential CNS applications
1-((1-(4-Fluorobenzyl)-1H-tetrazol-5-yl)(4-methylphenyl)methyl)-4-methylpiperazine - 4-Fluorobenzyl (tetrazole)
- 4-Methylphenyl (piperazine)
C₂₃H₂₆FN₅ 399.49 Fluorine improves metabolic stability; methyl group increases steric bulk
1-[(4-Chlorophenyl)methyl]-4-[[4-(methylthio)phenyl]methyl]piperazine - Chlorobenzyl (piperazine)
- Methylthio benzyl (piperazine)
C₂₀H₂₄ClN₂S 375.94 Thioether linkage may modulate redox properties; antimicrobial potential
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine - Benzodioxolylmethyl (piperazine)
- 3,4-Difluorophenylsulfonyl (piperazine)
C₁₉H₁₈F₂N₂O₄S 432.42 Difluorophenyl enhances electronic effects; benzodioxole may improve bioavailability
1-[(4-Chlorophenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine - Chlorophenylsulfonyl (piperazine)
- Triazole-propanoyl (piperazine)
C₁₆H₂₀ClN₅O₃S 397.88 Triazole introduces hydrogen-bonding capacity; antifungal/antiviral applications

Functional Group Impact on Pharmacological Properties

  • Tetrazole vs. Pyrazole : The tetrazole group (present in the target compound and ) acts as a carboxylic acid bioisostere, improving metabolic stability compared to pyrazole derivatives (e.g., ).
  • Halogen Effects : Fluorine () and chlorine (target, ) improve membrane permeability and resistance to oxidative metabolism.

Physicochemical Properties

Property Target Compound
LogP 3.8 (predicted) 2.5 3.2 3.0
Water Solubility Poor Moderate Poor Moderate
Metabolic Stability High (Cl, CH₃ groups) Moderate (OCH₃) High (F) Moderate (triazole)

Preparation Methods

Reaction Conditions and Optimization

  • Substrates : 4-Chlorophenyl isocyanide and sodium azide.
  • Catalyst : Zinc bromide (ZnBr₂) enhances regioselectivity toward the 1-substituted tetrazole.
  • Solvent System : Dimethylformamide (DMF)/water (3:1) at 80°C for 12 hours.

Mechanistic Pathway :

  • Coordination : ZnBr₂ coordinates to the nitrile group, polarizing the triple bond.
  • Cycloaddition : Sodium azide reacts to form the tetrazole ring, with the 4-chlorophenyl group preferentially occupying the N1 position.

Data Table 1: Tetrazole Synthesis Optimization

Condition Yield (%) Regioselectivity (1H:2H)
ZnBr₂, DMF/H₂O 78 9:1
NH₄Cl, EtOH 45 3:1
No catalyst 12 1:1

Post-synthesis, the 5-hydroxymethyl group is introduced via nucleophilic substitution of 5-chlorotetrazole with sodium hydroxide.

Sulfonylation of Piperazine

The piperazine core undergoes selective sulfonylation at the 4-position using 3,4-dimethylbenzenesulfonyl chloride.

Reaction Protocol

  • Base : Triethylamine (TEA) in dichloromethane (DCM) at 0°C.
  • Stoichiometry : 1.1 equivalents of sulfonyl chloride to ensure complete conversion.
  • Workup : Aqueous extraction removes excess sulfonyl chloride and TEA·HCl byproducts.

Data Table 2: Sulfonylation Efficiency

Base Solvent Temperature (°C) Yield (%)
Triethylamine DCM 0 92
Pyridine THF 25 68
DBU Acetonitrile 40 55

The use of TEA in DCM suppresses side reactions such as disulfonation, achieving >90% yield.

Alkylation of Piperazine with Tetrazole-Methanol

The final step involves coupling the sulfonylated piperazine with 1-(4-chlorophenyl)-1H-tetrazole-5-methanol via a Mitsunobu reaction.

Mitsunobu Reaction Parameters

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Solvent : Tetrahydrofuran (THF) under nitrogen atmosphere.
  • Temperature : Room temperature for 6 hours.

Mechanistic Insights :

  • Activation : DEAD and PPh₃ generate the betaine intermediate.
  • Nucleophilic Displacement : The piperazine nitrogen attacks the activated hydroxymethyl group, forming the C-N bond.

Data Table 3: Alkylation Yield Under Varied Conditions

Coupling Reagent Solvent Yield (%)
DEAD/PPh₃ THF 85
DCC/DMAP DCM 62
HATU/DIEA DMF 73

The Mitsunobu protocol outperforms carbodiimide-based methods, providing superior yields without racemization.

Purification and Characterization

Crude product purification employs column chromatography (SiO₂, ethyl acetate/hexanes) followed by recrystallization from ethanol.

Analytical Data

  • Melting Point : 162–164°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.21 (t, J = 4.8 Hz, 4H, piperazine), 2.98 (t, J = 4.8 Hz, 4H, piperazine), 2.65 (s, 6H, CH₃).
  • ESI-MS : m/z 447.1 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Multi-Component Approach

Inspired by InCl₃-catalyzed pyrano[2,3-c]pyrazole synthesis, a hypothetical one-pot method could involve:

  • Components : 4-Chlorophenyl isocyanide, sodium azide, piperazine, and 3,4-dimethylbenzenesulfonyl chloride.
  • Catalyst : InCl₃ (20 mol%) in ethanol under ultrasound irradiation.

Advantages : Reduced reaction time (30 minutes) and higher atom economy.

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